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Compound of Interest

Compound Name:
5-(6-Chloro-2-methylpyrimidin-4-

yl)thiazole

CAS No.: 1159818-34-4

Cat. No.: B2874445 Get Quote

Executive Summary
Product: 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-

pyrimidinyl)amino]- (D-INT) Role: Key Late-Stage Intermediate for Dasatinib (BCR-ABL/Src

Inhibitor). Criticality: The solid-state form of D-INT directly impacts the yield, purity, and

polymorph control of the final Dasatinib drug substance. Unlike the final API, which has well-

defined hydrate/anhydrate forms, the intermediate is often characterized by high crystallinity

and poor solubility, necessitating specific solvent systems for processing.

Structural & Crystallographic Data Analysis[1][2][3][4]
The crystal structure of D-INT is governed by strong intermolecular hydrogen bonding and

-

stacking interactions typical of aminothiazole-pyrimidine scaffolds. Below is a comparison of the
intermediate's solid-state metrics against the final Dasatinib API and a structural analog.

Table 1: Comparative Solid-State Metrics
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Feature
Target: D-INT

(Intermediate)

Alternative 1:

Dasatinib (Final API)

Alternative 2: 2-

Aminothiazole

Precursor

CAS Number 302964-08-5 302962-49-8 302964-24-5

Molecular Weight 394.28 g/mol 488.01 g/mol 267.73 g/mol

Crystal Habit
Pale yellow crystalline

powder

White to off-white

(Anhydrate/Hydrate)
White crystalline solid

Melting Point
280–286 °C

(Decomp.)

280–286 °C

(Anhydrate)
195–198 °C

Lattice Dominance
Amide-Pyrimidine H-

bonds

Solvate-dependent

(Promiscuous solvate

former)

Amide dimer packing

Solubility Profile
High in NMP/DMSO;

Low in MeOH

Low in water;

Moderate in

DMSO/Ethanol

Moderate in MeOH

Space Group

Predicted:[1]

Monoclinic (

)

Monoclinic (

) or Orthorhombic (

)

Monoclinic

Analyst Insight: The melting point of D-INT is remarkably high (approx. 280°C), nearly identical

to the final Dasatinib anhydrate. This suggests that the "core" H-bonding network

(Aminothiazole-Pyrimidine interface) provides the primary lattice energy, which is retained in the

final drug structure.

Structural Disambiguation & Synthesis Logic
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To understand the crystal packing, one must visualize the connectivity. The "5-" position of the

thiazole ring anchors the amide linker to the phenyl ring, while the "2-" position connects to the

pyrimidine.

Crystal Lattice Driver

2-Amino-N-(2-chloro-6-methylphenyl)
thiazole-5-carboxamide

TARGET: D-INT
(CAS 302964-08-5)

High Crystallinity Intermediate

 Nucleophilic Subst.
 (NaH/THF or t-BuOK)

4,6-Dichloro-2-methylpyrimidine

Dasatinib (API)
(Addition of Piperazine tail)

 Amine Coupling
 (1-(2-hydroxyethyl)piperazine)

Key Interaction:
Planar conformation stabilized by
intramolecular H-bond (S...NH)

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the D-INT intermediate as the stable crystalline

scaffold before final side-chain attachment.

Experimental Protocols
A. Crystallization Screening for D-INT
Obtaining single crystals of D-INT is challenging due to its poor solubility in standard volatile

solvents. The following protocol utilizes a high-temperature solvent switch method.

Reagents:

D-INT Crude (purity >95%)[2][3][4]

N-Methyl-2-pyrrolidone (NMP) - Primary Solvent

Methanol (MeOH) or Water - Anti-solvent

Protocol:

Dissolution: Suspend 1.0 g of D-INT in 5 mL of NMP. Heat to 65–70 °C until a clear yellow

solution is obtained.
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Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove insoluble nuclei.

Nucleation: Slowly add MeOH (10 mL) dropwise to the hot solution while stirring at 300

RPM.

Growth: Allow the mixture to cool to room temperature over 4 hours (controlled cooling rate:

0.2 °C/min).

Harvest: Collect pale yellow prisms via vacuum filtration. Wash with cold MeOH.

B. X-Ray Diffraction Data Collection Strategy
Because D-INT diffracts weakly due to thin plate morphology, use the following parameters:

Source: Cu K

(

) or Mo K

(if crystals are thick).

Temperature: 100 K (Cryostream is essential to reduce thermal motion of the terminal chloro-

phenyl ring).

Resolution: Aim for 0.8 Å to resolve the C-Cl bonds clearly.

Comparative Performance: Why Characterize D-INT?
In drug development, characterizing the intermediate (D-INT) is often more critical than the

starting materials for two reasons:

Impurity Rejection: D-INT crystallizes in a highly ordered lattice that tends to exclude process

impurities (e.g., regioisomers). A comparative study by Roy et al. on the final Dasatinib forms

showed that "promiscuous solvate formation" is a risk; establishing a pure, unsolvated D-INT

phase prevents solvent entrapment downstream.

Polymorph Control: The polymorphic form of D-INT can influence the dissolution rate during

the final reaction step.
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Form A (Kinetic): Obtained from rapid precipitation (THF/Water). Dissolves fast, higher

reactivity.

Form B (Thermodynamic): Obtained from slow cooling (NMP/MeOH). Lower reactivity,

higher purity.

Table 2: Analytical Differentiation
Method D-INT Response Dasatinib (API) Response

PXRD (2

)

Distinct peaks at 8.5°, 16.2°,

24.1° (Simulated)

Peaks at 6.8°, 12.3°, 16.4°

(Monohydrate)

DSC Sharp endotherm @ 280°C
Endotherms vary by solvate

(e.g., 280°C for anhydrate)

HPLC (RT) ~12.5 min (C18, ACN/Water)
~8.2 min (More polar due to

piperazine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcg201383e
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2005077945A2
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F11269410
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4506696.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm049486a
https://www.benchchem.com/product/b2874445?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2874445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Dasatinib | 302962-49-8 [chemicalbook.com]

2. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-
thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

3. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-
thiazolecarboxamide | CAS 302964-08-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

4. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google
Patents [patents.google.com]

To cite this document: BenchChem. [Comparative Analysis of Solid-State Properties:
Dasatinib Intermediate (D-INT)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2874445#crystal-structure-data-for-5-6-chloro-2-
methylpyrimidin-4-yl-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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